5-ブロモ-1-エチル-1H-ピリミジン-2-オン

概要

説明

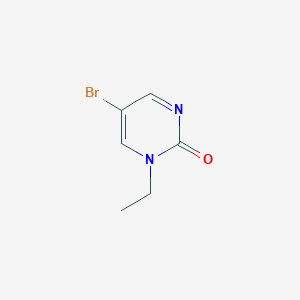

5-Bromo-1-ethyl-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a bromine atom at the 5-position and an ethyl group at the 1-position of the pyrimidin-2-one ring makes this compound unique and potentially useful in various scientific and industrial applications.

科学的研究の応用

5-Bromo-1-ethyl-1H-pyrimidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

作用機序

Target of Action

Brominated compounds and pyrimidinones can have a wide range of targets depending on their specific structures and functional groups. They can interact with various enzymes, receptors, and other proteins, affecting their function .

Mode of Action

The mode of action of these compounds can also vary widely. For example, some brominated compounds can act as enzyme inhibitors, while others may interact with cell membranes or DNA . Pyrimidinones can also have diverse modes of action, such as interfering with DNA synthesis or acting as antagonists for certain receptors .

Biochemical Pathways

These compounds can affect numerous biochemical pathways. For instance, brominated compounds can impact oxidative stress pathways, inflammation pathways, and more . Pyrimidinones can affect pathways related to cell growth and proliferation, among others .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds can depend on many factors, including their specific structures, the route of administration, and the individual’s physiological characteristics. Generally, these compounds can be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in cell signaling, induction of cell death, and more .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-ethyl-1H-pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-ethyl-1H-pyrimidin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-bromo-1-ethyl-1H-pyrimidin-2-one may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

5-Bromo-1-ethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents (e.g., DMF, DMSO) under mild heating.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Substitution Products: Various substituted pyrimidin-2-one derivatives depending on the nucleophile used.

Oxidation Products: N-oxides of 5-bromo-1-ethyl-1H-pyrimidin-2-one.

Reduction Products: Dehalogenated pyrimidin-2-one derivatives.

類似化合物との比較

Similar Compounds

5-Bromo-1-methyl-1H-pyrimidin-2-one: Similar structure with a methyl group instead of an ethyl group.

5-Chloro-1-ethyl-1H-pyrimidin-2-one: Chlorine atom at the 5-position instead of bromine.

1-Ethyl-1H-pyrimidin-2-one: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-1-ethyl-1H-pyrimidin-2-one is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

生物活性

5-Bromo-1-ethyl-1H-pyrimidin-2-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the compound's biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

5-Bromo-1-ethyl-1H-pyrimidin-2-one features a bromine atom and an ethyl group attached to the pyrimidine ring, which contributes to its unique reactivity and biological profile. The presence of these substituents can influence the compound's interaction with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of pyrimidine derivatives, including 5-bromo-1-ethyl-1H-pyrimidin-2-one. The compound has shown significant activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of 5-Bromo-1-Ethyl-1H-Pyrimidin-2-One

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Bacillus subtilis | 64 |

The compound's efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, indicates its potential as an antibacterial agent. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance antimicrobial activity.

Antiviral Activity

Research has also explored the antiviral potential of pyrimidine derivatives. A study highlighted that certain pyrimidines exhibit inhibitory effects against viral replication, particularly in the context of hepatitis C virus (HCV) infection.

Case Study: Antiviral Activity Against HCV

In a controlled study, 5-bromo-1-ethyl-1H-pyrimidin-2-one was tested for its ability to inhibit HCV replication in vitro. The results indicated a dose-dependent reduction in viral load, suggesting that the compound may interfere with viral entry or replication processes.

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been extensively studied. In particular, compounds similar to 5-bromo-1-ethyl-1H-pyrimidin-2-one have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of 5-Bromo-1-Ethyl-1H-Pyrimidin-2-One

The IC50 values indicate that the compound is particularly potent against HeLa cells, highlighting its potential as a lead compound for further development in cancer therapy.

The biological activity of 5-bromo-1-ethyl-1H-pyrimidin-2-one is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Disruption of Cellular Processes : The presence of bromine and ethyl groups can affect membrane permeability and cellular uptake mechanisms.

特性

IUPAC Name |

5-bromo-1-ethylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)3-8-6(9)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZRZZYAKNHTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=NC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。